

alternative databases for algal organelle genomics research

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A Researcher's Guide to Algal Organelle Genomics Databases

For scientists and drug development professionals navigating the intricate world of algal organelle genomics, a wealth of specialized databases offers invaluable resources. This guide provides a comparative overview of key databases, offering insights into their strengths, data content, and analytical tools to help researchers select the most appropriate platform for their specific needs. While direct quantitative performance benchmarks between these databases are not readily available in published literature, this guide focuses on a qualitative comparison of their features and usability.

Comparative Overview of Algal Organelle Genomics Databases

The following table summarizes the key features of prominent databases dedicated to or encompassing algal organelle genomics.



Feature	Organelle Genome Database for Algae (OGDA)	NCBI Organelle Genome Resources	PhycoCosm (JGI)	FWAlgaeDB	AlgaeDB
Primary Focus	A comprehensi ve and specialized hub for algal organelle (plastid and mitochondrial) genomes.[1] [2][3]	A broad repository for organelle genomes from all domains of life, including algae.	A multi-omics portal for algal genomics, integrating nuclear and organelle genomes with other 'omics' data.[4][5]	A specialized database for the genomics of freshwater algae.	A centralized resource for red algal omics data, including genomes and transcriptome s.[6]
Data Content	1055 plastid genomes and 755 mitochondrial genomes (as of its first release).[1][3]	A vast and continuously updated collection of organelle genomes submitted by the research community.	Over 100 algal genomes with integrated multi-omics data.[4][5]	Genomic and annotation data for over 200 freshwater algae species.[7]	A growing collection of red algal genome and transcriptome assemblies.
Key Analysis Tools	BLAST, sequence fetching, multiple sequence alignment (MUSCLE), gene prediction (GeneWise), and genome synteny	BLAST, Entrez search and retrieval system, and various sequence analysis tools.[8]	Genome browser, BLAST, comparative genomics tools (phylogenetic trees, gene family analysis), and multi-omics data	BLAST, keyword search, and data download functionalities .[7]	Assembly and gene/annotati on search, with data download capabilities.



	analysis (LASTZ).[1]		visualization. [4][5]		
Target Audience	Researchers specifically focused on algal organelle genomics and evolution.	The broader genomics and molecular biology research community.	Researchers interested in comparative and functional genomics of algae, including the context of their nuclear genomes.	Scientists studying the genomics and biodiversity of freshwater algae.	Researchers specializing in the biology and genomics of red algae.
Ease of Use	User-friendly web interface with integrated analysis tools.[1][3]	A comprehensi ve but complex interface that may require familiarity with NCBI's ecosystem of tools.	An interactive and visually-driven platform designed for ease of navigation and data exploration.	A straightforwar d and user-friendly interface for its specialized dataset.[7]	A clean and easy-to-navigate interface focused on its specific data niche.[6]
Data Submission	Provides an interface for researchers to upload new algal organelle sequences.	Established submission pipelines (e.g., Banklt, tbl2asn) for all types of sequence data.	Data is primarily generated through JGI sequencing projects and collaborations	Data is collected from public databases and institutional collaborations	Data is sourced from publicly available datasets and research collaborations .[6]

Experimental Protocols



While specific experimental protocols will vary based on the research question, the following sections provide generalized workflows for common tasks in algal organelle genomics, adapted for each of the major databases.

Protocol 1: Gene Homology Search

Objective: To identify homologs of a known organelle gene in a specific algal taxon using BLAST.

Methodology:

- Sequence Preparation: Obtain the nucleotide or protein sequence of your gene of interest in FASTA format.
- Database Navigation:
 - OGDA: Navigate to the OGDA homepage and select the "BLAST" tool.[1]
 - NCBI Organelle Genome Resources: Access the NCBI BLAST homepage and select the appropriate BLAST program (e.g., blastn for nucleotide, blastp for protein).[8][9]
 - PhycoCosm: From the PhycoCosm homepage, select a target genome or group of genomes and navigate to the "BLAST" tab.[4]
- BLAST Execution:
 - Paste your FASTA sequence into the query sequence box.
 - Select the appropriate database to search against (e.g., "all organelle genomes" in OGDA,
 "nr" or a specific taxonomic division in NCBI, the selected genome(s) in PhycoCosm).
 - Adjust BLAST parameters if necessary (e.g., E-value threshold, word size).
 - Submit the search.
- Results Analysis:
 - Examine the list of significant alignments to identify potential homologs.



- Analyze the alignment scores, E-values, and percent identity to assess the quality of the matches.
- Follow links to the corresponding genome records to explore the genomic context of the identified homologs.

Protocol 2: Comparative Genomics Workflow for Phylogenetic Analysis

Objective: To construct a phylogenetic tree based on a set of conserved organelle genes from multiple algal species.

Methodology:

- Data Retrieval:
 - OGDA: Use the "Search" or "Browse" functions to select and download the complete organelle genome sequences of the desired algal species.[1]
 - NCBI Organelle Genome Resources: Use the Entrez search system to find and download the complete organelle genome sequences.
 - PhycoCosm: Select the genomes of interest and use the "Download" tab to obtain the genome sequences.[4]
- Gene Identification and Extraction:
 - Annotate the downloaded genomes using a tool like DOGMA or by parsing the provided annotation files (e.g., GFF, GenBank).
 - Identify a set of conserved, single-copy orthologous genes present across all selected species.
- Sequence Alignment:
 - For each orthologous gene, create a multiple sequence alignment of the nucleotide or protein sequences using a program like MAFFT or ClustalW.



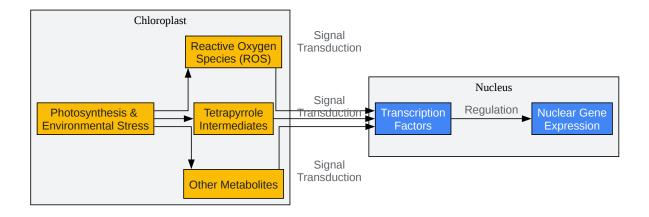
- · Phylogenetic Tree Construction:
 - Concatenate the individual gene alignments into a supermatrix.
 - Use a phylogenetic inference tool such as RAxML, IQ-TREE, or MrBayes to construct the phylogenetic tree from the concatenated alignment.
 - Visualize and annotate the resulting tree using a program like FigTree or iTOL.

Signaling Pathways in Algal Organelles

Organelle-to-nucleus communication, known as retrograde signaling, is crucial for coordinating cellular activities in response to environmental and developmental cues. In algae, these pathways are vital for processes like photosynthesis and stress responses.

Chloroplast-to-Nucleus Retrograde Signaling

This pathway allows the chloroplast to communicate its developmental and operational state to the nucleus, influencing the expression of nuclear genes encoding chloroplast-targeted proteins.



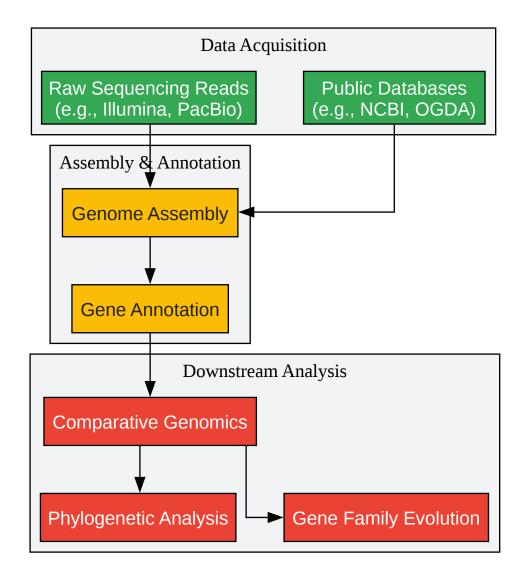
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Chloroplast retrograde signaling pathway.

Experimental Workflow for Algal Organelle Genome Analysis

The following diagram illustrates a typical workflow for the analysis of algal organelle genomes, from raw sequencing data to comparative genomics.



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Workflow for algal organelle genome analysis.

In conclusion, the landscape of algal organelle genomics research is supported by a diverse array of databases, each with unique strengths. While a direct quantitative performance



comparison is elusive, researchers can make informed decisions based on the specific focus, data content, and analytical tools offered by each platform. The workflows and signaling pathway diagrams provided here offer a starting point for navigating this exciting field of study.

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